molecular formula C17H16N2O4S3 B11617298 2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid

2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid

Cat. No.: B11617298
M. Wt: 408.5 g/mol
InChI Key: GFRYRBGVWXWDJG-SEYXRHQNSA-N
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Description

2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid is a complex organic compound with a molecular formula of C17H16N2O4S3 and a molecular weight of 408.52 g/mol . This compound is notable for its unique structure, which includes an indole moiety, a thiazolidine ring, and a butanoic acid side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the thiazolidine ring through cyclization reactions.

Industrial Production Methods

the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiazolidine rings .

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, while the thiazolidine ring may participate in redox reactions. The compound’s overall activity is likely a result of these combined interactions, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid apart from these similar compounds is its unique combination of an indole moiety, a thiazolidine ring, and a butanoic acid side chain. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research .

Properties

Molecular Formula

C17H16N2O4S3

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H16N2O4S3/c1-18-10-6-4-3-5-9(10)12(14(18)20)13-15(21)19(17(24)26-13)11(16(22)23)7-8-25-2/h3-6,11H,7-8H2,1-2H3,(H,22,23)/b13-12-

InChI Key

GFRYRBGVWXWDJG-SEYXRHQNSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C(CCSC)C(=O)O)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C(CCSC)C(=O)O)C1=O

Origin of Product

United States

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